molecular formula C7H14N2O B15321290 5-Methylpiperidine-3-carboxamide

5-Methylpiperidine-3-carboxamide

Cat. No.: B15321290
M. Wt: 142.20 g/mol
InChI Key: AQBITMVCMQRZBW-UHFFFAOYSA-N
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Description

5-Methylpiperidine-3-carboxamide is a chemical compound with the molecular formula C7H14N2O It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylpiperidine-3-carboxamide typically involves the reaction of 5-methylpiperidine with a suitable carboxylating agent. One common method is the reaction of 5-methylpiperidine with phosgene or its derivatives under controlled conditions to form the corresponding carboxamide. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Methylpiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can yield the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like halides, alkoxides, and amines.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

5-Methylpiperidine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 5-Methylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

  • N-Methylpiperidine-3-carboxamide
  • 5-Methylpiperidine-2-carboxamide
  • 4-Methylpiperidine-3-carboxamide

Comparison: 5-Methylpiperidine-3-carboxamide is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. Compared to N-Methylpiperidine-3-carboxamide, the presence of the methyl group at the 5-position can result in different steric and electronic effects, potentially leading to variations in its interaction with molecular targets.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

5-methylpiperidine-3-carboxamide

InChI

InChI=1S/C7H14N2O/c1-5-2-6(7(8)10)4-9-3-5/h5-6,9H,2-4H2,1H3,(H2,8,10)

InChI Key

AQBITMVCMQRZBW-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CNC1)C(=O)N

Origin of Product

United States

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